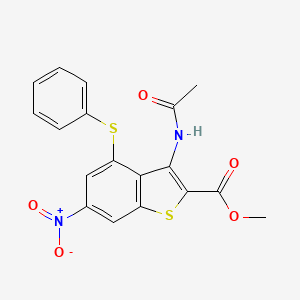![molecular formula C18H25N3O B6085009 [1-(1H-imidazol-5-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol](/img/structure/B6085009.png)
[1-(1H-imidazol-5-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(1H-imidazol-5-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol: is a complex organic compound that features a unique structure combining an imidazole ring, a piperidine ring, and a phenylethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1H-imidazol-5-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: Starting with the appropriate precursors, the imidazole ring is synthesized through a cyclization reaction.
Attachment of the Piperidine Ring: The piperidine ring is then introduced through a nucleophilic substitution reaction.
Addition of the Phenylethyl Group: The phenylethyl group is attached via a Friedel-Crafts alkylation reaction.
Final Functionalization: The hydroxyl group is introduced through a reduction reaction, typically using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions to form various derivatives, such as the reduction of the imidazole ring to form an imidazoline derivative.
Substitution: The phenylethyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation Products: Ketones, aldehydes.
Reduction Products: Imidazoline derivatives.
Substitution Products: Various aromatic derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, [1-(1H-imidazol-5-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [1-(1H-imidazol-5-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in flexible plastic articles.
Dichloroaniline: Aniline derivatives used in the production of dyes and herbicides.
Benzylamine: A common precursor in organic chemistry and used in the industrial production of many pharmaceuticals.
Uniqueness
What sets [1-(1H-imidazol-5-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthesis and potential for diverse applications in various fields.
Properties
IUPAC Name |
[1-(1H-imidazol-5-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c22-14-18(9-7-16-5-2-1-3-6-16)8-4-10-21(13-18)12-17-11-19-15-20-17/h1-3,5-6,11,15,22H,4,7-10,12-14H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPUXOKQFBNBQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN=CN2)(CCC3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl-methylamino]-1-phenylethanol](/img/structure/B6084930.png)
![5-methyl-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6084936.png)
![2-METHOXY-4-{[(3-NITRO-4-PYRIDYL)AMINO]METHYL}PHENOL](/img/structure/B6084942.png)
![4-[2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoic acid](/img/structure/B6084951.png)
![1-(Azocan-1-yl)-3-[2-methoxy-5-[[(1-methylpiperidin-4-yl)methylamino]methyl]phenoxy]propan-2-ol](/img/structure/B6084958.png)
![6-tert-butyl-2-{[(2-chloro-5-methylphenoxy)acetyl]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6084962.png)
![[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL][2-(5-METHYL-2-THIENYL)-4-QUINOLYL]METHANONE](/img/structure/B6084970.png)
![(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-[(1-methylimidazol-2-yl)methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B6084984.png)
![2-(benzylthio)-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6084997.png)
![2-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)-8-(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B6085015.png)
![2-{1-(3,5-dimethoxybenzyl)-4-[3-(2-hydroxyethoxy)benzyl]-2-piperazinyl}ethanol](/img/structure/B6085023.png)

![1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide](/img/structure/B6085042.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6085050.png)
